Evidence 1: NNMT Inhibition Profile – Weak Activity Differentiates the Target from Known Potent NNMT Inhibitors
The target compound exhibits an IC₅₀ > 10,000 nM against human NNMT in a luminescence‑based methyltransferase assay, measured after 20 min incubation [1]. In contrast, the benchmark NNMT inhibitor JBSNF‑000088 (6‑methoxynicotinamide) displays an IC₅₀ of 1.8 µM (1,800 nM) under comparable enzymatic conditions . This difference of > 5.5‑fold demonstrates that the target compound is essentially inactive against NNMT, rendering it unsuitable for applications requiring robust NNMT blockade but potentially advantageous in experiments where NNMT inhibition is an undesired off‑target liability.
| Evidence Dimension | Human NNMT inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | JBSNF‑000088: 1,800 nM (human NNMT, luminescence assay) |
| Quantified Difference | Target compound > 5.5‑fold weaker; effectively inactive |
| Conditions | Luminescence‑based methyltransferase assay; 20 min incubation (target) vs. analogous enzymatic assay (comparator) |
Why This Matters
Researchers seeking selective profiles that avoid NNMT inhibition can rationally select this compound over potent NNMT inhibitors; those requiring NNMT blockade should exclude it.
- [1] BindingDB. Entry BDBM50607553 (CHEMBL5219225): N-(4-hydroxy-3-methylphenyl)pyridine-3-carboxamide – human NNMT IC₅₀. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607553 (accessed 2026-05-06). View Source
